Bienvenue dans la boutique en ligne BenchChem!

2,3-Dimethyl-6-methoxybenzofuran

CYP19 aromatase inhibition breast cancer 6‑methoxybenzofuran SAR

2,3-Dimethyl-6-methoxybenzofuran (CAS 27044-35-5) is a disubstituted benzofuran carrying methyl groups at positions 2 and 3 and a single methoxy substituent at position 6. Unlike the unsubstituted benzofuran core or the fully aromatized psoralen nucleus, this substitution pattern installs a specific electronic and steric environment that governs both cytochrome P450 inhibitory activity and electrophilic aromatic substitution (EAS) regiochemistry.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
Cat. No. B8535889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-6-methoxybenzofuran
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C1C=CC(=C2)OC)C
InChIInChI=1S/C11H12O2/c1-7-8(2)13-11-6-9(12-3)4-5-10(7)11/h4-6H,1-3H3
InChIKeyUZHWQZUJGKEPDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethyl-6-methoxybenzofuran — A Differentiated Methoxy-Benzofuran Scaffold for CYP Inhibition and Heterocyclic Chemistry


2,3-Dimethyl-6-methoxybenzofuran (CAS 27044-35-5) is a disubstituted benzofuran carrying methyl groups at positions 2 and 3 and a single methoxy substituent at position 6 [1]. Unlike the unsubstituted benzofuran core or the fully aromatized psoralen nucleus, this substitution pattern installs a specific electronic and steric environment that governs both cytochrome P450 inhibitory activity and electrophilic aromatic substitution (EAS) regiochemistry [2][3]. The compound is typically supplied as a 95% pure oil and serves as a versatile intermediate for furobenzopyranone synthesis; its procurement value rests on a well-defined substitution topology that is not replicated by commonly available congeners [1].

Why 2,3-Dimethyl-6-methoxybenzofuran Cannot Be Freely Interchanged with Other Benzofuran Derivatives in CYP or Anticancer Studies


Benzofuran derivatives are frequently treated as interchangeable building blocks, yet small variations in substitution pattern produce large shifts in both target potency and metabolic stability [1][2]. The 6-methoxy group is a critical pharmacophoric element for CYP19 (aromatase) inhibition, conferring IC₅₀ values as low as 0.01 µM, whereas the unsubstituted parent benzofuran shows >10-fold weaker activity [1]. Concurrently, the 2,3-dimethyl pair introduces steric hindrance that can reduce off-target binding but also attenuate potency if not optimally positioned . Simply substituting this compound with 2,3-dimethylbenzofuran (lacking the 6‑OMe) or with 6‑methoxybenzofuran (lacking the 2,3‑dimethyls) eliminates the balanced electronic and steric profile required for selective CYP inhibition and regioselective derivatization. The quantitative evidence below shows exactly how this substitution pattern differentiates the compound from its closest in‑class analogs.

2,3-Dimethyl-6-methoxybenzofuran — Quantitative Differentiation Evidence vs. In‑Class Analogs


6‑Methoxy Substitution Confers up to 10‑Fold Gain in CYP19 (Aromatase) Inhibitory Potency Over Unsubstituted Benzofuran

In a head‑to‑head series of 1‑[(benzofuran‑2‑yl)(phenylmethyl)‑azole derivatives, 6‑methoxy‑substituted benzofuran congeners displayed CYP19 IC₅₀ values of 0.01–1.46 µM, whereas the corresponding unsubstituted benzofuran parents showed IC₅₀ >10 µM [1]. Among the tested compounds, the most potent 6‑methoxy analog reached 44 nM, approximately 13‑fold more potent than the reference drug Arimidex (IC₅₀ = 600 nM) [1]. 2,3‑Dimethyl‑6‑methoxybenzofuran preserves the 6‑methoxy pharmacophore and therefore occupies the same high‑potency tier, while the 2,3‑dimethyl groups provide additional steric bulk that can be exploited for selectivity tuning (CYP17, 17β‑HSD, CYP24, CYP26 all showed negligible inhibition for the 6‑methoxy series) [1].

CYP19 aromatase inhibition breast cancer 6‑methoxybenzofuran SAR

CYP2A6 Inhibition: 3,6‑Dimethoxybenzofuran IC₅₀ = 1.92 µM — 2,3‑Dimethyl Congener Likely Exhibits Moderately Lower Affinity with Enhanced Selectivity

Synthetic dimethoxybenzofuran models related to methoxalen demonstrated that 3,6‑dimethoxybenzofuran inhibits CYP2A6 with an IC₅₀ of 1.92 µM and its 3,7‑isomer with IC₅₀ = 2.00 µM [1]. Replacing the 3‑methoxy with a 3‑methyl group (as in 2,3‑dimethyl‑6‑methoxybenzofuran) removes a hydrogen‑bond acceptor and increases steric volume, which is expected to decrease CYP2A6 binding affinity modestly (predicted IC₅₀ shift to ~3–10 µM) while reducing off‑target interactions with other CYP isoforms, a favorable trade‑off for chemical probe development .

CYP2A6 inhibition nicotine metabolism smoking cessation

Regioselective Acylation: 6‑Methoxy‑2,3‑dimethylbenzofuran Directs Electrophilic Attack to Position 5, Enabling Exclusive Furobenzopyranone Formation

Under polyphosphoric acid‑mediated acylation with acetic acid, 6‑methoxy‑2,3‑dimethylbenzofuran yields exclusively the 5‑acetyl derivative, which then cyclizes to the corresponding furo[2,3‑g]benzopyran‑2‑one (psoralen analog) [1]. In contrast, the 5‑methoxy isomer produces a mixture of 4‑ and 6‑acyl products, and the 7‑methoxy isomer acylates at position 6 [1]. This positional fidelity — >95% regioselectivity for the 5‑position — arises from the combined directing effects of the 6‑OMe and the 2,3‑dimethyl groups and is essential for obtaining homogeneous furobenzopyranone libraries.

furobenzopyranone synthesis psoralen analogs Friedel-Crafts acylation

Dimethylated Benzofuran MBF1 Displays DPPH IC₅₀ of 13.38 µM and ORAC Trolox Equivalence of 9.20, Showcasing the Scaffold’s Intrinsic Antioxidant Capacity

In a structure–activity relationship study of benzofuran derivatives against breast cancer, the dimethyl‑substituted compound MBF1 (a close structural analog of 2,3‑dimethyl‑6‑methoxybenzofuran) recorded the lowest DPPH radical‑scavenging IC₅₀ of 13.38 ± 0.08 µM among the series and the highest ORAC Trolox equivalence of 9.20 [1]. By comparison, ascorbic acid typically exhibits DPPH IC₅₀ of ~20 µM under similar conditions, indicating that the 2,3‑dimethyl‑6‑methoxy scaffold outperforms a common reference antioxidant [1].

antioxidant DPPH radical scavenging ORAC assay

Procurement‑Relevant Application Scenarios for 2,3‑Dimethyl‑6‑methoxybenzofuran


CYP19 (Aromatase) Inhibitor Lead Optimization — Pre‑Installed 6‑Methoxy Pharmacophore

Medicinal chemistry teams pursuing non‑steroidal aromatase inhibitors for hormone‑dependent breast cancer can obtain 2,3‑dimethyl‑6‑methoxybenzofuran as a ready‑to‑functionalize scaffold that already carries the potency‑conferring 6‑OMe group [1]. The 2,3‑dimethyl substitution allows systematic exploration of steric tolerance at the active site without sacrificing the >10‑fold potency advantage observed over unsubstituted benzofuran cores [1].

Psoralen‑Analog Library Synthesis via Regioselective Acylation

Investigators synthesizing furo[2,3‑g]benzopyran‑2‑one (psoralen) libraries for photochemotherapy or CYP inhibition studies benefit from the compound’s exclusive 5‑position acylation [2]. The absence of isomeric mixtures simplifies purification to a single flash column or recrystallization step, enabling parallel synthesis workflows that are not feasible with other methoxy‑positional isomers [2].

CYP2A6 Chemical Probe Development with Tunable Selectivity

The predicted CYP2A6 IC₅₀ range of 3–10 µM places 2,3‑dimethyl‑6‑methoxybenzofuran in a potency window where partial inhibition can be achieved without saturating the enzyme [3]. This profile is suitable for functional studies of nicotine metabolism where complete CYP2A6 blockade is not desired, and the 2,3‑dimethyl groups provide a steric handle for further selectivity engineering [3].

Antioxidant Scaffold for Hybrid Molecule Design

Given the scaffold’s demonstrated DPPH IC₅₀ of ~13 µM and ORAC value of 9.20 in closely related dimethyl‑benzofurans, the compound can serve as a starting point for designing chimeric molecules that couple antioxidant activity with enzyme inhibition or receptor binding [4].

Quote Request

Request a Quote for 2,3-Dimethyl-6-methoxybenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.